4-(3-Methoxyphenyl)butanoic acid
Overview
Description
4-(3-Methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 3-methoxyphenyl group
Biochemical Analysis
Biochemical Properties
It is known that phenylbutyric acid, a related compound, acts as a chemical chaperone, helping to prevent the aggregation of misfolded proteins
Cellular Effects
It has been suggested that phenylbutyric acid, a related compound, can protect against endoplasmic reticulum stress-induced neuronal cell death
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)butanoic acid typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of a methoxybenzene derivative with a butanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-(3-Hydroxyphenyl)butanoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol group, forming 4-(3-Methoxyphenyl)butanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(3-Hydroxyphenyl)butanoic acid
Reduction: 4-(3-Methoxyphenyl)butanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(3-Methoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites. Additionally, its structural features allow it to interact with cellular receptors, potentially modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)butanoic acid
- 4-(3-Hydroxyphenyl)butanoic acid
- 4-(3-Methylphenyl)butanoic acid
Uniqueness
4-(3-Methoxyphenyl)butanoic acid is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This structural feature imparts distinct chemical properties, such as increased electron density on the aromatic ring, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
4-(3-methoxyphenyl)butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-14-10-6-2-4-9(8-10)5-3-7-11(12)13/h2,4,6,8H,3,5,7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNAQBXAGBAWEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301971 | |
Record name | 4-(3-methoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24743-11-1 | |
Record name | NSC147640 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147640 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(3-methoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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